![molecular formula C6H9ClO2 B13454714 {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound that features a unique structure with a chlorine atom and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using various photochemical conditions and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as light intensity, reaction time, and the use of continuous flow reactors to ensure consistent and efficient production.
化学反应分析
Types of Reactions
{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the existing functional groups.
Substitution: The chlorine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Chemistry
In chemistry, {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential as a bioactive molecule. Its structure may allow it to interact with biological targets, making it a candidate for drug development and other therapeutic applications .
Industry
Industrially, this compound can be used in the production of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用机制
The mechanism of action of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 1-(4-Methyl-2-oxabicyclo[2.1.1]hex-1-yl)methanamine
- [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
Uniqueness
What sets {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol apart from similar compounds is its chlorine atom, which can significantly influence its reactivity and interactions. This unique feature makes it a valuable compound for various applications, offering distinct advantages over its analogs.
属性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H9ClO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2 |
InChI 键 |
GBXZVYFNZFISMT-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(OC2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)

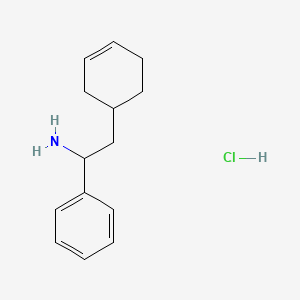
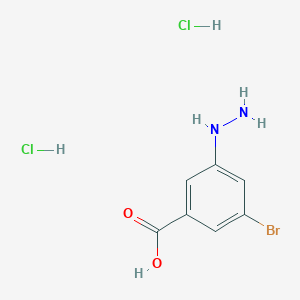
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
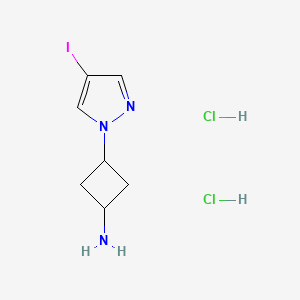
![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
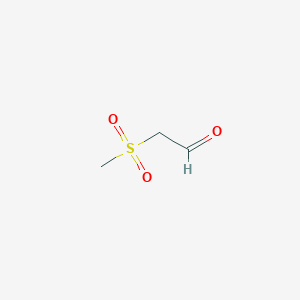
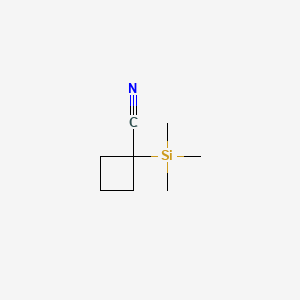
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
